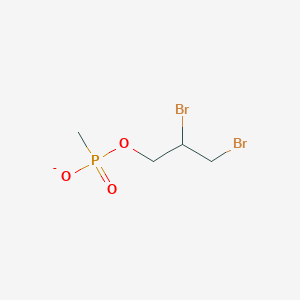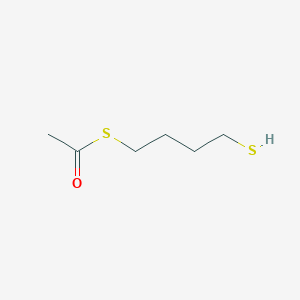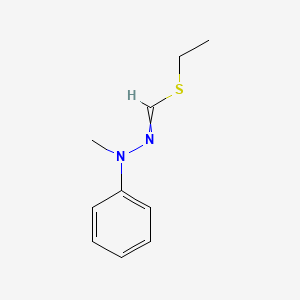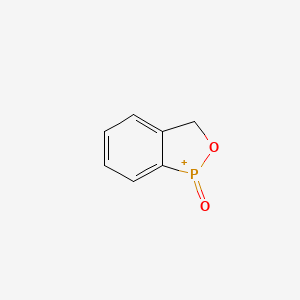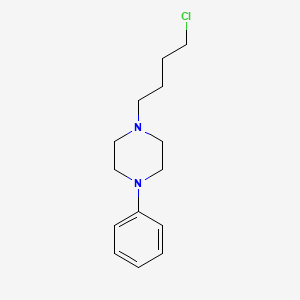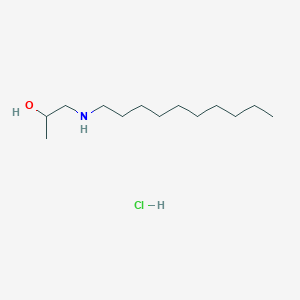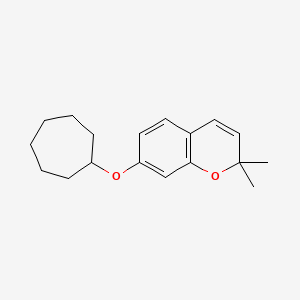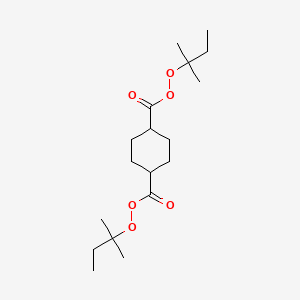
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate is an organic peroxide compound with the molecular formula C18H32O6. It is known for its applications in polymerization processes and as an initiator in various chemical reactions due to its ability to decompose and generate free radicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with 2-methylbutan-2-ol in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and subjected to specific conditions to optimize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different peroxides, while reduction can produce alcohols or other reduced forms .
Applications De Recherche Scientifique
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate has a wide range of scientific research applications, including:
Chemistry: Used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: Studied for its potential effects on biological systems and its ability to generate free radicals.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylidenebis(tert-amyl) peroxide: Similar in structure and used as an initiator in polymerization reactions.
Bis(2-methylbutan-2-yl) butanedioate: Another peroxide compound with similar applications in polymerization and chemical synthesis.
Uniqueness
Bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate is unique due to its specific molecular structure, which provides distinct reactivity and stability compared to other peroxide compounds. Its ability to generate free radicals under controlled conditions makes it particularly valuable in various industrial and research applications .
Propriétés
Numéro CAS |
114546-85-9 |
|---|---|
Formule moléculaire |
C18H32O6 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
bis(2-methylbutan-2-yl) cyclohexane-1,4-dicarboperoxoate |
InChI |
InChI=1S/C18H32O6/c1-7-17(3,4)23-21-15(19)13-9-11-14(12-10-13)16(20)22-24-18(5,6)8-2/h13-14H,7-12H2,1-6H3 |
Clé InChI |
GMOJBWLYXOWQID-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OOC(=O)C1CCC(CC1)C(=O)OOC(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



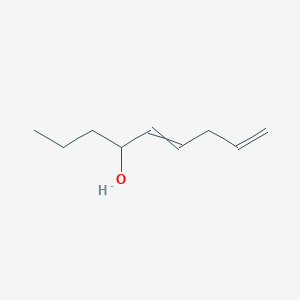
![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
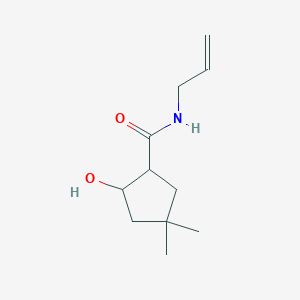

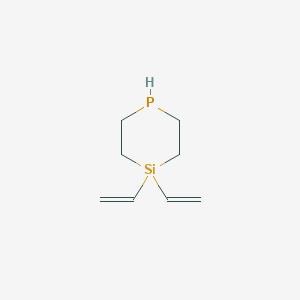
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
